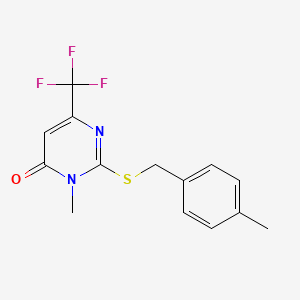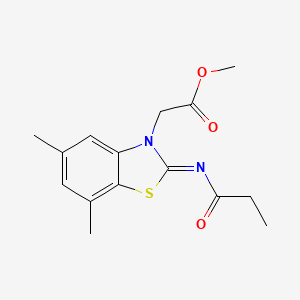
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides. It features a cyano group, an indole moiety, and a nitrophenyl group, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 1H-indole-3-carbaldehyde, 4-nitroaniline, and malononitrile.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 1H-indole-3-carbaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms (E)-2-cyano-3-(1H-indol-3-yl)acrylonitrile.
Amidation: The next step involves the reaction of (E)-2-cyano-3-(1H-indol-3-yl)acrylonitrile with 4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted acrylamides with new functional groups replacing the cyano group.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity and influencing cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide: Lacks the nitro group, resulting in different chemical and biological properties.
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a nitro group, leading to variations in reactivity and applications.
Uniqueness
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric effects
Propiedades
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c19-10-12(9-13-11-20-17-4-2-1-3-16(13)17)18(23)21-14-5-7-15(8-6-14)22(24)25/h1-9,11,20H,(H,21,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHMMHOLIBCLBR-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B3019735.png)
![1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B3019740.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3019743.png)
![2-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B3019744.png)
![5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3019746.png)





![5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3019753.png)
